N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed using techniques such as UV-Vis, IR, and NMR spectroscopy.Scientific Research Applications
Chemical Structure and Properties
The study by Trilleras et al. (2009) explores the chemical structure of compounds closely related to N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide. They focus on the crystal and molecular structures of isostructural compounds, offering insights into their electronic structures and hydrogen bonding patterns, which are significant for understanding the properties of similar compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Analgesic Properties
Ukrainets et al. (2015) explored the chemical modification of pyrido[1,2-a]pyrimidine nucleus to optimize biological properties, potentially relevant for the compound . Their research highlights the synthesis process and the analgesic properties of derivatives, providing a context for understanding similar compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Anti-inflammatory and Analgesic Activities
The research by Muralidharan, James Raja, and Asha Deepti (2019) delves into the synthesis of pyrimidine derivatives, including compounds structurally similar to the compound . They studied their anti-inflammatory and analgesic activities, highlighting the role of substituents in these activities (Muralidharan, James Raja, & Asha Deepti, 2019).
Crystal Structures and Anticonvulsant Properties
Kubicki, Bassyouni, and Codding (2000) researched the crystal structures of anticonvulsant enaminones, providing insights into molecular configurations that are essential for understanding the structural dynamics of similar compounds, including N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Kubicki, Bassyouni, & Codding, 2000).
Antifungal Activities
Konno et al. (1989) synthesized 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines and evaluated their antifungal activity. This research provides a basis for understanding the potential biological activities of pyrimidine-based compounds, including the compound of interest (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Antimicrobial Activities
Kolisnyk et al. (2015) conducted a study on the synthesis and antimicrobial activity of dihydrothieno[2,3-d]pyrimidine derivatives. Their research contributes to the understanding of the antimicrobial potential of related pyrimidine compounds (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
HIV Inhibitors
Monteagudo et al. (2007) explored the metabolism and disposition of HIV integrase inhibitors, providing a framework for understanding how similar compounds might interact within biological systems (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Antibacterial and Antifungal Agents
Desai, Dodiya, and Shihora (2011) synthesized and evaluated a series of compounds for antibacterial and antifungal activities. Their research provides insight into the potential use of related pyrimidine derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki et al. (2000) investigated compounds that inhibit NF-kappaB and AP-1 gene expression, contributing to an understanding of how similar pyrimidine derivatives might affect gene expression (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations on how to handle and store the compound safely.
Future Directions
This involves predicting or proposing future research directions. For example, if the compound is a drug, future studies could involve improving its efficacy, reducing its side effects, or testing it in clinical trials.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-7-5-8(14)3-4-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKMIAOAZWSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.